molecular formula C19H20O3 B3088151 (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1182242-48-3

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B3088151
CAS RN: 1182242-48-3
M. Wt: 296.4 g/mol
InChI Key: ZXNPOFHZKDOXKF-PKNBQFBNSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 2C-E, is a synthetic compound belonging to the phenethylamine class of drugs. It is a potent hallucinogenic drug that has gained popularity in recent years due to its intense psychedelic effects. The compound was first synthesized in 1977 by a team of chemists at the University of Indiana.

Mechanism of Action

The exact mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This results in altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
The effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one on the body are similar to those of other hallucinogens, including altered perception, mood, and thought processes. It can also cause physical effects such as increased heart rate and blood pressure, dilated pupils, and sweating.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in laboratory experiments is its potent hallucinogenic effects, which can be useful in studying the effects of hallucinogens on the brain. However, the use of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in laboratory experiments is limited due to its legal status as a controlled substance in many countries.

Future Directions

There are several potential future directions for research on (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one and other hallucinogenic compounds. One area of interest is the potential therapeutic uses of such compounds in the treatment of certain psychiatric disorders. Another area of interest is the development of new compounds with similar effects but fewer side effects and less potential for abuse.
In conclusion, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a potent hallucinogenic compound that has been the subject of numerous scientific studies. Its mechanism of action is believed to involve serotonin receptor agonism, and it has been used in research to study the effects of hallucinogens on the brain. While it has potential therapeutic uses, its use in laboratory experiments is limited due to its legal status as a controlled substance. There are several potential future directions for research on (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one and other hallucinogenic compounds, including the development of new compounds with similar effects but fewer side effects and less potential for abuse.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potent hallucinogenic effects. It has been used in research to study the effects of hallucinogens on the brain and to investigate the potential therapeutic uses of such compounds. One study found that (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one produces a significant increase in brain activity in areas associated with visual processing, suggesting that it may have potential uses in the treatment of certain psychiatric disorders.

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-18(20)17-13-16(21-2)10-12-19(17)22-3/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPOFHZKDOXKF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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